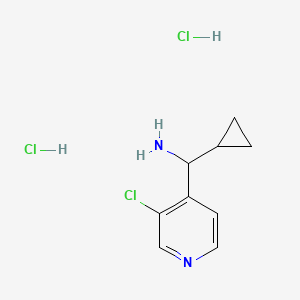

(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones.Molecular Structure Analysis

The molecular formula of the compound is C9H11ClN2·2HCl . The InChI Code is 1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5 (6)3-8;;/h1-2,4H,3,8H2;2*1H .Chemical Reactions Analysis

The compound has been used in the formation of various complexes and scaffolds. For instance, it contributes to the formation of Iron (III) complexes that show photocytotoxic properties in red light. It also assists in forming diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.Physical And Chemical Properties Analysis

The compound is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. The IUPAC name is (3-chloro-4-pyridinyl)methanamine dihydrochloride .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Schiff Bases Synthesis : (3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones (Pandey & Srivastava, 2011).

Formation of Iron(III) Complexes : This compound contributes to the formation of Iron(III) complexes that show photocytotoxic properties in red light. These complexes are used for cellular imaging and generating reactive oxygen species (Basu et al., 2014).

Diiron(III) Complexes : It assists in forming diiron(III) complexes used as catalysts for selective hydroxylation of alkanes, showing significant potential in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Stabilizing Parallel Turn Conformations : The compound is used in synthesizing scaffolds that stabilize parallel turn conformations in short peptide sequences, highlighting its importance in peptide chemistry (Bucci et al., 2018).

Catalytic and Biological Activity

Antiosteoclast Activity : It is involved in the synthesis of compounds showing moderate to high antiosteoclast activity, indicating potential applications in bone health research (Reddy et al., 2012).

Catalyst in Polylactide Synthesis : The compound is utilized in the synthesis of zinc(II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry (Kwon et al., 2015).

Photocytotoxicity and DNA Interaction : Iron(III) complexes derived from this compound display photocytotoxicity and DNA interaction properties, making them relevant in cancer research and therapeutics (Basu et al., 2015).

Anticancer Activity : Palladium and platinum complexes using Schiff base ligands derived from (3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride show notable anticancer activity, suggesting its role in the development of new cancer treatments (Mbugua et al., 2020).

Selective Metal Ion Detection : The compound aids in synthesizing products that can effectively and selectively detect Hg and Ni ions, emphasizing its importance in environmental monitoring (Aggrwal et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

(3-chloropyridin-4-yl)-cyclopropylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-8-5-12-4-3-7(8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDIAYGEDCEWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=NC=C2)Cl)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)

![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)